molecular formula C22H22N4O4S B2528649 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1251670-20-8

2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2528649
CAS RN: 1251670-20-8
M. Wt: 438.5
InChI Key: KOXQHFLKJPHDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a p-tolyl group , which is a functional group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position . It also contains a 3-methoxyphenyl group , which is a phenyl group with a methoxy (–O–CH3) substituent at the 3-position.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Compounds with tolyl groups can participate in a variety of reactions, including nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, compounds with tolyl groups are generally considered nonpolar and hydrophobic .

Scientific Research Applications

Advanced Oxidation Processes

Research on advanced oxidation processes (AOPs) emphasizes the degradation of acetaminophen, highlighting the importance of understanding chemical interactions and degradation pathways in environmental and pharmaceutical contexts. This research might inform studies on similar compounds regarding their stability, degradation, and environmental impact (Qutob et al., 2022).

COX-2 Inhibition

Studies on pyridazinone compounds, such as ABT-963, as selective COX-2 inhibitors underscore the chemical compound's potential relevance in designing anti-inflammatory agents. The selective inhibition of COX-2 is a significant area of research for developing treatments for inflammation and pain, which might be relevant for the pharmacological exploration of the specified compound (Asif, 2016).

Carcinogenicity Studies

Research on thiophene analogues of known carcinogens such as benzidine and 4-aminobiphenyl explores the structural and chemical properties that contribute to carcinogenic potential. Such studies are crucial for assessing the safety and potential risks associated with new chemical entities (Ashby et al., 1978).

Synthesis and Pharmacological Activities

Explorations into the synthesis and pharmacological activities of compounds like piracetam and its derivatives offer insight into the methodologies for creating and studying complex chemical entities. This research can guide the synthesis and assessment of the compound for potential nootropic or other CNS-related therapeutic effects (Dhama et al., 2021).

Optoelectronic Materials

Studies on quinazolines and pyrimidines for optoelectronic materials indicate a growing interest in incorporating complex chemical structures into electronic devices. This research suggests potential applications of the specified compound in the development of new materials for optoelectronic applications (Lipunova et al., 2018).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-16-8-10-18(11-9-16)26-15-25(31(28,29)20-7-4-12-23-22(20)26)14-21(27)24-17-5-3-6-19(13-17)30-2/h3-13H,14-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXQHFLKJPHDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.